2-(1-Methylcyclopropyl)-2-oxoacetic acid
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Overview
Description
2-(1-Methylcyclopropyl)-2-oxoacetic acid is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of a cyclopropyl group attached to a carboxylic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)-2-oxoacetic acid typically involves the cyclopropanation of suitable precursors followed by oxidation. One common method involves the reaction of 1-methylcyclopropylcarbinol with an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(1-Methylcyclopropyl)-2-oxoacetic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetic acid: Similar structure but lacks the keto group.
1-Methylcyclopropaneacetic acid: Similar structure but different functional groups.
Uniqueness
2-(1-Methylcyclopropyl)-2-oxoacetic acid is unique due to the presence of both a cyclopropyl group and a keto group, which confer distinct reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-(1-methylcyclopropyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2-3-6)4(7)5(8)9/h2-3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCOGBPHOFARPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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